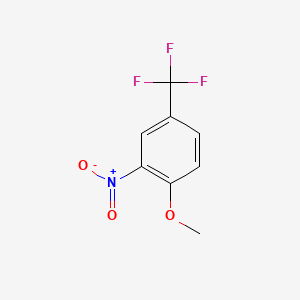

4-Methoxy-3-nitrobenzotrifluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-2-nitro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c1-15-7-3-2-5(8(9,10)11)4-6(7)12(13)14/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAAFHLOZHBKYTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10192586 | |

| Record name | 2-Nitro-4-trifluoromethylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394-25-2 | |

| Record name | 4-Methoxy-3-nitrobenzotrifluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=394-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-3-nitrobenzotrifluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000394252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 394-25-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88325 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nitro-4-trifluoromethylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitro-4-trifluoromethylanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Methoxy-3-nitrobenzotrifluoride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95RJH7SBS7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Physical Properties of 4-Methoxy-3-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3-nitrobenzotrifluoride is an important intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its unique molecular structure, featuring a trifluoromethyl group, a nitro group, and a methoxy group on a benzene ring, imparts specific physical and chemical properties that are crucial for its application in drug design and development. This technical guide provides a comprehensive overview of the key physical properties of 4-Methoxy-3-nitrobenzotrifluoride, along with standardized experimental protocols for their determination.

Core Physical Properties

The physical characteristics of 4-Methoxy-3-nitrobenzotrifluoride are summarized in the table below. These properties are essential for understanding the compound's behavior in various solvents and reaction conditions, which is critical for process development and formulation.

| Property | Value |

| Molecular Formula | C₈H₆F₃NO₃ |

| Molecular Weight | 221.14 g/mol |

| Appearance | Light orange to yellow to green powder/crystal |

| Melting Point | 45-50 °C[1][2][3] |

| Boiling Point | 152-153 °C (at 28 mmHg)[4][5] |

| Density (estimate) | 1.4417 g/cm³[4][5] |

| Solubility | Soluble in benzene and toluene[2][3][4] |

| Flash Point | > 230 °F (> 110 °C)[4][5] |

Experimental Protocols

The following sections detail standardized methodologies for the determination of the key physical properties of 4-Methoxy-3-nitrobenzotrifluoride. These protocols are based on internationally recognized guidelines to ensure accuracy and reproducibility.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity. The capillary method is a widely used and reliable technique for this determination. This protocol is based on the OECD 102 guideline.[1][6]

Apparatus:

-

Melting point apparatus with a heating block and a calibrated thermometer or temperature sensor.

-

Glass capillary tubes (sealed at one end).

-

Mortar and pestle.

-

Spatula.

Procedure:

-

Sample Preparation: A small amount of the 4-Methoxy-3-nitrobenzotrifluoride sample is finely ground into a powder using a mortar and pestle.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, creating a compact column of 2-4 mm in height.

-

Measurement: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the last solid crystal melts is recorded as the completion of melting. The melting range is reported as the interval between these two temperatures.

Boiling Point Determination (Siwoloboff Method)

The boiling point is determined at a specific pressure. Since the boiling point of 4-Methoxy-3-nitrobenzotrifluoride is provided at a reduced pressure, a method suitable for small sample sizes and vacuum conditions is appropriate. The Siwoloboff method is a common micro-method for boiling point determination. This protocol is based on the OECD 103 guideline.[1][7]

Apparatus:

-

Small test tube.

-

Capillary tube (sealed at one end).

-

Thermometer.

-

Heating bath (e.g., oil bath).

-

Apparatus for reduced pressure.

Procedure:

-

A small amount of the liquid 4-Methoxy-3-nitrobenzotrifluoride is placed in the small test tube.

-

A capillary tube, sealed at the upper end, is placed with its open end downwards into the test tube.

-

The test tube is attached to a thermometer and heated in a heating bath.

-

The apparatus is connected to a vacuum pump to achieve the desired pressure (e.g., 28 mmHg).

-

The temperature is slowly increased until a steady stream of bubbles emerges from the open end of the capillary tube.

-

The heating is then discontinued, and the bath is allowed to cool slowly.

-

The temperature at which the liquid begins to rise into the capillary tube is recorded as the boiling point at that specific pressure.

Density Determination (Pycnometer Method)

The density of a solid can be determined using a pycnometer, a flask with a precisely known volume. This method is outlined in OECD guideline 109.[1][2]

Apparatus:

-

Pycnometer.

-

Analytical balance.

-

A liquid in which the solid is insoluble and which has a known density (e.g., a hydrocarbon solvent, given the solubility data).

-

Thermostat.

Procedure:

-

The mass of the clean, dry, and empty pycnometer is determined.

-

A known mass of the 4-Methoxy-3-nitrobenzotrifluoride powder is added to the pycnometer.

-

The pycnometer is filled with the immersion liquid of known density. Any air bubbles are removed.

-

The pycnometer is placed in a thermostat at a constant temperature until thermal equilibrium is reached.

-

The total mass of the pycnometer containing the solid and the immersion liquid is measured.

-

The pycnometer is emptied, cleaned, and then filled with only the immersion liquid and its mass is determined at the same temperature.

-

The density of the solid is calculated using the formula derived from the masses and the known density of the immersion liquid.

Solubility Determination (Flask Method)

A qualitative assessment of solubility is often sufficient for initial studies. A more quantitative determination can be made using the flask method, as described in OECD Guideline 105, for substances with solubilities above 10⁻² g/L.[1][8]

Apparatus:

-

Erlenmeyer flasks with stoppers.

-

Magnetic stirrer and stir bars.

-

Constant temperature bath.

-

Analytical balance.

-

Filtration apparatus (e.g., syringe filter).

-

Analytical method for quantification (e.g., HPLC, GC).

Procedure:

-

An excess amount of 4-Methoxy-3-nitrobenzotrifluoride is added to a known volume of the solvent (e.g., benzene, toluene) in an Erlenmeyer flask.

-

The flask is sealed and placed in a constant temperature bath on a magnetic stirrer.

-

The mixture is stirred for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

After stirring, the mixture is allowed to stand to allow undissolved solid to settle.

-

A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved particles.

-

The concentration of 4-Methoxy-3-nitrobenzotrifluoride in the filtered solution is determined using a suitable and validated analytical method.

-

The solubility is expressed as the mass of the solute per volume or mass of the solvent.

Structure-Property Relationship

The physical properties of 4-Methoxy-3-nitrobenzotrifluoride are a direct consequence of its molecular structure. The interplay of the different functional groups dictates its melting and boiling points, as well as its solubility characteristics.

Caption: Relationship between functional groups and physical properties.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of 4-Methoxy-3-nitrobenzotrifluoride, a compound of significant interest in medicinal and agricultural chemistry. The provided data and experimental protocols offer a valuable resource for researchers and professionals in drug development, facilitating a deeper understanding of the compound's behavior and enabling its effective use in synthesis and formulation.

References

- 1. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

- 2. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. laboratuar.com [laboratuar.com]

- 7. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103 ... - OECD - Google Books [books.google.com.sg]

- 8. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

4-Methoxy-3-nitrobenzotrifluoride chemical structure and CAS number 394-25-2

CAS Number: 394-25-2

This technical guide provides a comprehensive overview of 4-Methoxy-3-nitrobenzotrifluoride, a versatile chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and materials science. This document outlines the compound's chemical structure, physicochemical properties, spectral data, and general synthetic approaches. Furthermore, it explores the potential biological implications through a generalized bioactivation pathway for nitroaromatic compounds.

Chemical Structure and Properties

4-Methoxy-3-nitrobenzotrifluoride is a substituted aromatic compound characterized by the presence of a methoxy group, a nitro group, and a trifluoromethyl group attached to a benzene ring. These functional groups impart unique reactivity and properties to the molecule, making it a valuable building block in organic synthesis.

Chemical Structure:

Synonyms: 1-Methoxy-2-nitro-4-(trifluoromethyl)benzene, 4-Trifluoromethyl-2-nitroanisole[1][2][3]

The table below summarizes the key physicochemical properties of 4-Methoxy-3-nitrobenzotrifluoride.

| Property | Value | Reference |

| CAS Number | 394-25-2 | [1][2][4] |

| Molecular Formula | C₈H₆F₃NO₃ | [1][4] |

| Molecular Weight | 221.14 g/mol | [1][4] |

| Appearance | Light orange to yellow to green powder/crystal | [1][2] |

| Melting Point | 45 - 50 °C | [1][2] |

| Purity | ≥ 98% (GC) | [1] |

| Storage Temperature | 2 - 8 °C | [1] |

| SMILES | COC1=C(C=C(C=C1)C(F)(F)F)--INVALID-LINK--[O-] | [5] |

| InChI | InChI=1S/C8H6F3NO3/c1-15-7-3-2-5(8(9,10)11)4-6(7)12(13)14/h2-4H,1H3 | |

| InChIKey | MAAFHLOZHBKYTG-UHFFFAOYSA-N | |

| Predicted XlogP | 2.3 | [6] |

| Monoisotopic Mass | 221.02998 Da | [6] |

Spectral Data

The following tables present the key spectral data for 4-Methoxy-3-nitrobenzotrifluoride, obtained from the Spectral Database for Organic Compounds (SDBS).

¹H NMR Spectrum (90 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.89 | d | 1H | Ar-H |

| 7.73 | dd | 1H | Ar-H |

| 7.18 | d | 1H | Ar-H |

| 4.00 | s | 3H | -OCH₃ |

¹³C NMR Spectrum (22.5 MHz, CDCl₃)

| Chemical Shift (ppm) |

| 153.29 |

| 139.75 |

| 133.53 |

| 127.32 (q) |

| 123.51 (q) |

| 118.06 |

| 113.82 |

| 57.14 |

IR Spectrum (KBr Pellet)

| Wavenumber (cm⁻¹) | Description |

| 3100-3000 | Aromatic C-H Stretch |

| 2950-2850 | Aliphatic C-H Stretch |

| 1610, 1580, 1480 | Aromatic C=C Stretch |

| 1530, 1350 | N-O Stretch (Nitro Group) |

| 1280 | C-O Stretch (Aryl Ether) |

| 1320, 1170, 1130 | C-F Stretch (Trifluoromethyl Group) |

Mass Spectrum

| m/z | Relative Intensity |

| 221 | M⁺ |

| 206 | |

| 191 | |

| 175 | |

| 163 | |

| 145 | |

| 132 | |

| 115 |

Experimental Protocols

General Synthetic Approaches

1. Nitration of 4-Methoxybenzotrifluoride:

This approach would involve the direct nitration of 4-methoxybenzotrifluoride using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The reaction conditions, such as temperature and reaction time, would need to be carefully controlled to favor the formation of the desired 3-nitro isomer.

2. Methoxylation of 4-Chloro-3-nitrobenzotrifluoride:

This method involves a nucleophilic aromatic substitution reaction where the chlorine atom in 4-chloro-3-nitrobenzotrifluoride is displaced by a methoxy group. This is typically achieved by reacting the starting material with sodium methoxide in a suitable solvent like methanol.

Logical Workflow for Synthesis:

Caption: General synthetic routes to 4-Methoxy-3-nitrobenzotrifluoride.

Biological Activity and Signaling Pathways

Specific biological activity and signaling pathway data for 4-Methoxy-3-nitrobenzotrifluoride are not extensively documented. However, as a nitroaromatic compound, its potential for bioactivation through the reduction of the nitro group is a key consideration in drug development and toxicology. This process can lead to the formation of reactive intermediates that may interact with cellular macromolecules.

The generalized bioactivation pathway for nitroaromatic compounds involves a series of enzymatic reduction steps.

Generalized Bioactivation of Nitroaromatic Compounds:

The nitro group (R-NO₂) can undergo a one-electron reduction, often catalyzed by enzymes such as NADPH-cytochrome P450 reductase, to form a nitro anion radical (R-NO₂⁻•). This radical can then be further reduced to a nitroso intermediate (R-N=O) and subsequently to a hydroxylamine (R-NHOH). These intermediates are electrophilic and can covalently bind to cellular nucleophiles such as DNA and proteins, potentially leading to cytotoxicity or mutagenicity.

Caption: Bioactivation of nitroaromatic compounds to reactive intermediates.

Applications

4-Methoxy-3-nitrobenzotrifluoride serves as a key intermediate in the synthesis of more complex molecules. Its utility is found in:

-

Pharmaceuticals: As a building block for the synthesis of active pharmaceutical ingredients.

-

Agrochemicals: In the development of new herbicides and pesticides.

-

Materials Science: For the creation of specialty polymers and other materials with enhanced properties.

The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity of the final products, while the nitro and methoxy groups provide handles for further chemical transformations.

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. Bioactivation and hepatotoxicity of nitroaromatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modeling the Bioactivation and Subsequent Reactivity of Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 4-Methoxy-3-nitrobenzotrifluoride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for 4-Methoxy-3-nitrobenzotrifluoride, a key intermediate in the pharmaceutical and agrochemical industries. This document details established synthesis methodologies, providing in-depth experimental protocols and quantitative data to support research and development efforts.

Introduction

4-Methoxy-3-nitrobenzotrifluoride, also known as 4-trifluoromethyl-2-nitroanisole, is a valuable building block in organic synthesis.[1][2] Its trifluoromethyl and nitro groups confer unique reactivity, making it a crucial precursor for the synthesis of a variety of complex molecules, including pharmaceutical agents and herbicides.[2] This guide outlines two primary synthetic pathways for its preparation: the nitration of 4-methoxybenzotrifluoride and the nucleophilic aromatic substitution of 4-chloro-3-nitrobenzotrifluoride.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Methoxy-3-nitrobenzotrifluoride is provided in the table below.

| Property | Value | Reference |

| CAS Number | 394-25-2 | [1] |

| Molecular Formula | C₈H₆F₃NO₃ | [3] |

| Molecular Weight | 221.13 g/mol | [3] |

| Appearance | Light orange to yellow to green powder/crystal | [1][4] |

| Melting Point | 45.0 - 49.0 °C | [1][4] |

| Purity | ≥ 98.0% | [1] |

Synthesis Route 1: Nitration of 4-Methoxybenzotrifluoride

This route involves the direct nitration of 4-methoxybenzotrifluoride. The methoxy group is an ortho-, para-director; however, the position ortho to the methoxy group and meta to the trifluoromethyl group is favored.

Caption: Nitration of 4-Methoxybenzotrifluoride.

Experimental Protocol:

Materials:

-

4-Methoxybenzotrifluoride

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add 4-methoxybenzotrifluoride to the cooled sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.

-

Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 4-methoxybenzotrifluoride in sulfuric acid over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Expected Yield and Characterization:

Quantitative data for this specific reaction is not available in the cited literature. However, yields for similar nitration reactions typically range from 70-90%. Characterization of the product should be performed using standard analytical techniques such as NMR, IR, and Mass Spectrometry to confirm the structure and purity.

Synthesis Route 2: Nucleophilic Aromatic Substitution

This widely utilized method involves the substitution of a leaving group, typically chloride, from 4-chloro-3-nitrobenzotrifluoride with a methoxide source, such as sodium methoxide.[5] The strong electron-withdrawing effects of the nitro and trifluoromethyl groups activate the aromatic ring for nucleophilic attack.

Caption: Nucleophilic Aromatic Substitution Route.

Experimental Protocol:

The following protocol is based on the general procedure for the synthesis of nitroanisole derivatives via nucleophilic aromatic substitution.

Materials:

-

4-Chloro-3-nitrobenzotrifluoride

-

Sodium Methoxide (CH₃ONa)

-

Methanol (CH₃OH)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-chloro-3-nitrobenzotrifluoride in methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add sodium methoxide portion-wise to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Quantitative Data Summary

| Parameter | Route 2 (Nucleophilic Substitution) | Reference |

| Starting Material | 4-Chloro-3-nitrobenzotrifluoride | [5] |

| Reagent | Sodium Methoxide in Methanol | [5] |

| Typical Yield | >90% (based on similar reactions) | [5] |

| Purity | ≥ 98% (after purification) | [1] |

Spectroscopic Data

While a complete set of spectroscopic data from a single synthetic experiment was not found in the literature, the following represents expected and reported data for 4-Methoxy-3-nitrobenzotrifluoride.

¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ, ppm): ~7.8-8.0 (d, 1H), ~7.5-7.7 (dd, 1H), ~7.1-7.3 (d, 1H), ~4.0 (s, 3H).

¹³C NMR (CDCl₃, 101 MHz): Expected chemical shifts (δ, ppm): ~155-157, ~140-142, ~133-135, ~128-130 (q, J(C-F) ≈ 33 Hz), ~122-124 (q, J(C-F) ≈ 272 Hz), ~118-120, ~112-114, ~56-58.

Mass Spectrometry (MS): m/z 221.03 (M⁺).[3]

Conclusion

This technical guide has detailed two primary synthetic routes for the preparation of 4-Methoxy-3-nitrobenzotrifluoride. The nucleophilic aromatic substitution of 4-chloro-3-nitrobenzotrifluoride is a well-established and efficient method. The provided experimental protocols and data serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, facilitating the production of this important chemical intermediate. Further optimization of reaction conditions may be necessary depending on the scale and desired purity of the final product.

References

- 1. 4-Methoxy-3-nitrobenzotrifluoride | 394-25-2 | TCI AMERICA [tcichemicals.com]

- 2. chemimpex.com [chemimpex.com]

- 3. PubChemLite - 4-methoxy-3-nitrobenzotrifluoride (C8H6F3NO3) [pubchemlite.lcsb.uni.lu]

- 4. 4-Methoxy-3-nitrobenzotrifluoride | 394-25-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility and Stability of 4-Methoxy-3-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-Methoxy-3-nitrobenzotrifluoride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Understanding these properties is critical for its effective use in research and development, particularly in process chemistry, formulation development, and regulatory compliance.

Core Properties of 4-Methoxy-3-nitrobenzotrifluoride

| Property | Value | Source(s) |

| CAS Number | 394-25-2 | [1][3][4] |

| Molecular Formula | C₈H₆F₃NO₃ | [1][4][5] |

| Molecular Weight | 221.14 g/mol | [1][4] |

| Appearance | Light orange to yellow to green powder to crystal | [1][3] |

| Melting Point | 46 - 50 °C | [1][6] |

| Boiling Point | 152-153 °C at 28 mm Hg | |

| Storage | Store at 2 - 8 °C, sealed in a dry, cool, and dark place. | [1] |

Solubility Profile

Qualitative Solubility:

-

Water: Expected to be poorly soluble to insoluble, a common characteristic of many organic compounds with significant hydrocarbon and fluorinated character.[5][7][8] The polar nitro and methoxy groups may contribute to slight solubility. For a close analog, 3-nitrobenzotrifluoride, the water solubility is reported as 0.4 g/L at 20 °C.

-

Organic Solvents: It is reported to be soluble in benzene and toluene. Structurally similar compounds like 3-nitrobenzotrifluoride are soluble in organic solvents such as ethanol and acetone.[7]

Estimated Quantitative Solubility Data:

The following table provides estimated solubility values in common laboratory solvents at ambient temperature (approximately 20-25°C). These are estimations based on the physicochemical properties of the molecule and data from structurally related compounds. Experimental verification is strongly recommended.

| Solvent | Polarity Index | Estimated Solubility (g/L) | Rationale |

| Water | 10.2 | < 0.5 | Low polarity of the trifluoromethyl group and aromatic ring dominates. |

| Methanol | 5.1 | 50 - 150 | Good solubility due to hydrogen bonding capability and moderate polarity. |

| Ethanol | 4.3 | 100 - 250 | Highly soluble, similar to methanol. |

| Acetone | 5.1 | > 300 | Aprotic polar solvent, expected to be an excellent solvent. |

| Acetonitrile | 5.8 | 150 - 300 | Polar aprotic solvent, good solubility expected. |

| Dichloromethane | 3.1 | > 300 | Good solubility in this moderately polar solvent. |

| Ethyl Acetate | 4.4 | 200 - 400 | Good solubility in this moderately polar ester. |

| Toluene | 2.4 | > 250 | Non-polar aromatic solvent, high solubility expected. |

| Hexane | 0.1 | < 10 | Very low solubility in non-polar aliphatic solvents. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | > 500 | Highly polar aprotic solvent, expected to be an excellent solvent. |

| N,N-Dimethylformamide (DMF) | 6.4 | > 500 | Highly polar aprotic solvent, expected to be an excellent solvent. |

Stability Profile

The stability of 4-Methoxy-3-nitrobenzotrifluoride is a critical consideration for its storage and handling. The presence of the trifluoromethyl, nitro, and methoxy groups on the aromatic ring influences its reactivity and degradation pathways.

General Stability:

-

The compound is generally stable under recommended storage conditions (cool, dry, dark, and under an inert atmosphere).[9]

-

The trifluoromethyl group on a benzene ring is generally stable to both strongly acidic and basic conditions.

-

Aromatic nitro compounds can be sensitive to light and may be reactive with strong reducing agents or bases, potentially leading to vigorous or explosive reactions.[5][8]

Degradation Pathways:

While specific degradation studies for this compound are not widely published, potential degradation pathways can be inferred based on the functional groups present.

Caption: Potential Degradation Pathways of 4-Methoxy-3-nitrobenzotrifluoride.

Stability Under Various Conditions:

| Condition | Expected Stability | Potential Degradation Products | Rationale/Comments |

| Acidic (e.g., 0.1 N HCl) | Relatively stable at room temperature. Degradation may occur at elevated temperatures. | 4-Hydroxy-3-nitrobenzotrifluoride (O-demethylation). | The methoxy group can be susceptible to cleavage under strong acidic conditions and heat.[10] The trifluoromethyl group is generally stable. |

| Basic (e.g., 0.1 N NaOH) | May be unstable, especially with heat. | 4-Hydroxy-3-nitrobenzotrifluoride (O-demethylation), potential for reactions involving the nitro group. | Aromatic nitro compounds can be reactive in the presence of strong bases.[5][8] |

| Oxidative (e.g., H₂O₂) | Likely to be stable. | Minimal degradation expected. | The aromatic ring is already substituted with electron-withdrawing groups, making it less susceptible to further oxidation. |

| Thermal | Stable up to its melting point. Decomposition likely at higher temperatures. | Oxides of nitrogen (NOx), hydrogen fluoride (HF), and other decomposition products. | Thermal stability is a key characteristic of benzotrifluoride derivatives.[11][12] |

| Photostability | Potentially unstable upon exposure to UV light. | Reduction of the nitro group, potential defluorination. | Nitroaromatic compounds are known to undergo photodegradation.[1][13][14] Benzotrifluoride derivatives can also undergo photohydrolysis.[3] |

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of 4-Methoxy-3-nitrobenzotrifluoride, based on established guidelines such as those from the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD).

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

References

- 1. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. 3-Nitrobenzotrifluoride | 98-46-4 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. 3-Nitrobenzotrifluoride CAS#: 98-46-4 [m.chemicalbook.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. scispace.com [scispace.com]

- 12. mdpi.com [mdpi.com]

- 13. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of 4-Methoxy-3-nitrobenzotrifluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methoxy-3-nitrobenzotrifluoride, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for researchers engaged in the synthesis, characterization, and application of this molecule.

Spectroscopic Data Summary

The empirical formula for 4-Methoxy-3-nitrobenzotrifluoride is C₈H₆F₃NO₃, with a molecular weight of 221.14 g/mol . The experimental spectroscopic data presented below provides a detailed fingerprint of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| 7.85 | d | 1.8 | H-2 |

| 7.69 | dd | 8.6, 1.8 | H-6 |

| 7.29 | d | 8.6 | H-5 |

| 4.01 | s | - | -OCH₃ |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (ppm) | Assignment |

| 153.3 | C-4 |

| 139.8 | C-3 |

| 133.0 | C-6 |

| 126.9 (q, J=33.2 Hz) | C-1 |

| 123.3 (q, J=272.0 Hz) | -CF₃ |

| 121.2 (q, J=3.7 Hz) | C-2 |

| 114.7 | C-5 |

| 57.2 | -OCH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 1618 | Aromatic C=C Stretch |

| 1541 | Asymmetric NO₂ Stretch |

| 1348 | Symmetric NO₂ Stretch |

| 1290 | C-O-C Asymmetric Stretch |

| 1134 | C-F Stretch |

| 1028 | C-O-C Symmetric Stretch |

| 839 | C-H Bending (out-of-plane) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 221 | 100 | [M]⁺ |

| 191 | 45 | [M-NO]⁺ |

| 175 | 30 | [M-NO₂]⁺ |

| 147 | 55 | [M-NO₂-CO]⁺ |

| 128 | 20 | [C₇H₄F₃]⁺ |

| 95 | 40 | [C₆H₄F]⁺ |

Experimental Protocols

The following are general experimental protocols for the acquisition of spectroscopic data for solid aromatic compounds like 4-Methoxy-3-nitrobenzotrifluoride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 4-Methoxy-3-nitrobenzotrifluoride is prepared by dissolving approximately 10-20 mg of the solid sample in about 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), within an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 400 MHz for protons. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

For solid samples, the potassium bromide (KBr) pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder in an agate mortar. The mixture is then compressed under high pressure in a die to form a transparent or translucent pellet. The IR spectrum is obtained by placing the KBr pellet in the sample holder of an FTIR spectrometer and scanning over the desired range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectra are typically acquired using an electron ionization (EI) source coupled with a mass analyzer such as a quadrupole or time-of-flight (TOF) detector. A small amount of the solid sample is introduced into the ion source, often via a direct insertion probe. The sample is then vaporized by heating, and the resulting gas-phase molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecules. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow of Spectroscopic Analysis.

The Trifluoromethyl Group in 4-Methoxy-3-nitrobenzotrifluoride: A Technical Guide to its Reactivity and Synthetic Utility

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive analysis of the reactivity of the trifluoromethyl (CF₃) group in 4-Methoxy-3-nitrobenzotrifluoride, a versatile chemical intermediate. This document details the compound's chemical properties, key reactions, and its role as a building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.

Introduction

4-Methoxy-3-nitrobenzotrifluoride (CAS No. 394-25-2) is a highly functionalized aromatic compound. Its synthetic utility is largely dictated by the interplay of its three substituents: a methoxy group (-OCH₃), a nitro group (-NO₂), and a trifluoromethyl group (-CF₃). The strong electron-withdrawing nature of both the nitro and trifluoromethyl groups significantly influences the reactivity of the benzene ring, making it susceptible to a variety of chemical transformations. This guide focuses on the reactivity of the trifluoromethyl group and the overall synthetic applications of the parent molecule.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Methoxy-3-nitrobenzotrifluoride is presented in Table 1.

| Property | Value |

| Molecular Formula | C₈H₆F₃NO₃ |

| Molecular Weight | 221.14 g/mol |

| Appearance | Light orange to yellow to green powder/crystal |

| Melting Point | 46 - 50 °C |

| Boiling Point | 90-95 °C @ 0.5 Torr |

| CAS Number | 394-25-2 |

Key Reactions and Reactivity

The reactivity of 4-Methoxy-3-nitrobenzotrifluoride is characterized by the influence of its functional groups. The trifluoromethyl and nitro groups are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.

Reduction of the Nitro Group

The nitro group is readily reduced to an amino group, yielding 2-Methoxy-5-(trifluoromethyl)aniline. This transformation is a crucial step in many synthetic pathways, as the resulting aniline is a versatile intermediate for the synthesis of a wide range of nitrogen-containing heterocycles and other functionalized molecules.[1]

Table 2: Catalytic Hydrogenation of 4-Methoxy-3-nitrobenzotrifluoride

| Reactant | Catalyst | Solvent | Conditions | Product | Yield |

| 4-Methoxy-3-nitrobenzotrifluoride | 10% Pd/C | Methanol | H₂ atmosphere, room temperature, overnight | 2-Methoxy-5-(trifluoromethyl)aniline | 99% |

A mixture of 4-Methoxy-3-nitrobenzotrifluoride and 10% Palladium on carbon (10% w/w) in methanol is stirred under a hydrogen atmosphere overnight at room temperature. The reaction mixture is then filtered through celite to remove the catalyst. The filtrate is concentrated under reduced pressure and dried under vacuum to yield 2-Methoxy-5-(trifluoromethyl)aniline as an off-white solid.

Reactions of the Methoxy Group: Ether Cleavage

The methoxy group can be cleaved to yield a phenol. This demethylation is typically achieved under strong acidic conditions or with specific demethylating agents like boron tribromide (BBr₃). This reaction provides access to phenolic derivatives that can undergo a different set of transformations.

Table 3: General Conditions for Demethylation of Aryl Methyl Ethers

| Reagent | Solvent | Typical Conditions | Product |

| Boron Tribromide (BBr₃) | Dichloromethane | -78 °C to room temperature | Phenol |

| Hydrobromic Acid (48% aq. HBr) | Acetic Acid (optional) | Reflux | Phenol |

To a solution of the methoxy-substituted compound in anhydrous dichloromethane at -78 °C, a solution of boron tribromide in dichloromethane is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The reaction is then carefully quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the phenol.

Nucleophilic Aromatic Substitution

The presence of the strongly electron-withdrawing nitro and trifluoromethyl groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr). While the trifluoromethyl group itself is generally stable under these conditions, it plays a crucial role in activating the ring for the displacement of other leaving groups, should they be present.

Reactivity of the Trifluoromethyl Group

The trifluoromethyl group is generally considered to be chemically inert. However, under specific conditions, the C-F bonds can be activated. This area of research is of significant interest for the late-stage functionalization of fluorinated molecules. Methods for the defluorination and functionalization of trifluoromethylarenes often involve radical intermediates or transition-metal catalysis.

Synthetic Utility and Pathways

4-Methoxy-3-nitrobenzotrifluoride is a valuable starting material for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. A representative synthetic pathway starting from this compound is outlined below.

Caption: Synthetic pathway from 4-Methoxy-3-nitrobenzotrifluoride.

This pathway illustrates the transformation of 4-Methoxy-3-nitrobenzotrifluoride into key intermediates for the synthesis of biologically active compounds. The initial reduction of the nitro group yields 2-Methoxy-5-(trifluoromethyl)aniline[1]. This aniline can then be further functionalized, for example, through acylation to form an acetamide, or the methoxy group can be cleaved to produce 2-Amino-5-(trifluoromethyl)phenol. This phenol is a precursor for the synthesis of various heterocyclic structures, such as benzimidazoles, which are known to exhibit a range of biological activities.

Conclusion

4-Methoxy-3-nitrobenzotrifluoride is a valuable and reactive intermediate in organic synthesis. The interplay of its methoxy, nitro, and trifluoromethyl groups allows for a diverse range of chemical transformations. While the trifluoromethyl group itself is relatively inert, its strong electron-withdrawing nature is key to the overall reactivity of the molecule. The primary transformations of this compound, such as nitro group reduction and ether cleavage, provide access to a variety of functionalized building blocks for the discovery and development of new chemical entities in the pharmaceutical and agrochemical sectors. This guide provides a foundational understanding of its reactivity and a framework for its application in complex molecule synthesis.

References

The Nitro Group's Pivotal Role in the Reactivity of 4-Methoxy-3-nitrobenzotrifluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3-nitrobenzotrifluoride is a key aromatic intermediate in the synthesis of pharmaceuticals and agrochemicals. Its chemical reactivity is largely dictated by the interplay of its three substituents: a methoxy group, a nitro group, and a trifluoromethyl group. This technical guide provides an in-depth analysis of the role of the nitro group in directing the reactions of this versatile compound. The strong electron-withdrawing nature of the nitro group, both by resonance and inductive effects, profoundly influences the regioselectivity and facility of nucleophilic aromatic substitution and electrophilic aromatic substitution, and the group itself is a key site for chemical transformation through reduction.

The Dual Role of the Nitro Group in Aromatic Substitution Reactions

The nitro group is a powerful modulator of the electron density of the benzene ring, which in turn governs its reactivity towards both nucleophiles and electrophiles. In 4-Methoxy-3-nitrobenzotrifluoride, the nitro group, in conjunction with the trifluoromethyl group, creates a highly electron-deficient aromatic system.

Activating Role in Nucleophilic Aromatic Substitution (SNAr)

The primary role of the nitro group in 4-Methoxy-3-nitrobenzotrifluoride is to activate the aromatic ring for nucleophilic aromatic substitution (SNAr). This is a consequence of its potent electron-withdrawing capabilities. The reaction proceeds through a two-step addition-elimination mechanism, and the nitro group is crucial in stabilizing the key intermediate.

The presence of the strongly electron-withdrawing nitro and trifluoromethyl groups makes the aromatic ring susceptible to attack by nucleophiles. The nitro group's ability to stabilize the negative charge of the intermediate Meisenheimer complex via resonance is a critical factor in accelerating the reaction. This stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack. In the case of a leaving group at the 4-position (methoxy group), the nitro group at the 3-position (meta) provides some activation through its inductive effect, but the primary activation for substitution at other positions on the ring is a combination of the effects of all substituents.

dot

Caption: SₙAr reaction pathway of 4-Methoxy-3-nitrobenzotrifluoride.

Directing Role in Electrophilic Aromatic Substitution (EAS)

In contrast to its activating role in SNAr, the nitro group is a strong deactivating group and a meta-director in electrophilic aromatic substitution (EAS) reactions. The electron-withdrawing nature of the nitro group reduces the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles.

The deactivating effect is a result of the powerful inductive and resonance effects of the nitro group, which pull electron density away from the ring. When an electrophile does react with the deactivated ring, it preferentially attacks the meta position. This is because the intermediates formed from ortho and para attack are significantly destabilized by the adjacent positive charge on the nitrogen of the nitro group. The intermediate from meta attack avoids this unfavorable electronic arrangement.

dot

Caption: Relative stability of EAS intermediates.

Reduction of the Nitro Group: A Gateway to Anilines

The nitro group in 4-Methoxy-3-nitrobenzotrifluoride is readily reduced to an amino group, providing a synthetic route to 2-methoxy-4-(trifluoromethyl)aniline. This transformation is of significant industrial importance as substituted anilines are versatile precursors in the synthesis of a wide array of bioactive molecules.

A variety of reducing agents can be employed for this conversion, with the choice of reagent often depending on the presence of other functional groups in the molecule and the desired selectivity.

dot

Caption: General workflow for the reduction of the nitro group.

Experimental Protocols and Data

Quantitative Data

The following table summarizes representative yields for key reactions of 4-Methoxy-3-nitrobenzotrifluoride and related compounds, compiled from various sources.

| Reaction Type | Reagents and Conditions | Product | Yield (%) | Reference |

| Nitration | HNO₃, H₂SO₄, 0-10°C | 4-Methoxy-3-nitrobenzotrifluoride | ~90% | Patent Literature |

| Nitro Reduction | SnCl₂·2H₂O, Ethanol, Reflux | 2-Methoxy-4-(trifluoromethyl)aniline | >90% | General Protocol |

| Nitro Reduction | Fe, NH₄Cl, Ethanol/Water, Reflux | 2-Methoxy-4-(trifluoromethyl)aniline | High | General Protocol |

| SNAr | Various Amines, DMSO, Heat | N-substituted-2-methoxy-4-(trifluoromethyl)anilines | Variable | General Reactivity |

Detailed Experimental Protocols

1. Reduction of 4-Methoxy-3-nitrobenzotrifluoride to 2-Methoxy-4-(trifluoromethyl)aniline using Tin(II) Chloride

-

Materials: 4-Methoxy-3-nitrobenzotrifluoride, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Ethanol, Concentrated Hydrochloric Acid (HCl), Sodium hydroxide (NaOH) solution, Ethyl acetate.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-Methoxy-3-nitrobenzotrifluoride (1.0 eq) in ethanol.

-

Add Tin(II) chloride dihydrate (4-5 eq) to the solution.

-

Slowly add concentrated hydrochloric acid with stirring.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully neutralize with a concentrated NaOH solution until the solution is basic.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization.

-

2. Catalytic Hydrogenation of 4-Methoxy-3-nitrobenzotrifluoride

-

Materials: 4-Methoxy-3-nitrobenzotrifluoride, Palladium on carbon (Pd/C, 5-10 mol%), Methanol or Ethanol, Hydrogen gas.

-

Procedure:

-

To a solution of 4-Methoxy-3-nitrobenzotrifluoride in methanol or ethanol in a hydrogenation vessel, add Pd/C catalyst.

-

Purge the vessel with nitrogen and then with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction by TLC or by monitoring hydrogen uptake.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Rinse the filter cake with the solvent.

-

Concentrate the filtrate under reduced pressure to yield the desired aniline.

-

Spectroscopic Data (Representative for Structurally Similar Compounds)

1H NMR (CDCl3, 400 MHz) of a related methoxy-nitro-trifluoromethyl-benzene derivative:

-

δ 7.8-8.2 (m, 2H, Ar-H)

-

δ 7.2-7.4 (m, 1H, Ar-H)

-

δ 4.0 (s, 3H, -OCH₃)

13C NMR (CDCl3, 101 MHz) of a related methoxy-nitro-trifluoromethyl-benzene derivative:

-

δ 160.1 (C-OCH₃)

-

δ 149.2 (C-NO₂)

-

δ 135.4 (q, J = 33 Hz, C-CF₃)

-

δ 132.8, 126.3, 117.5 (Ar-C)

-

δ 123.2 (q, J = 272 Hz, CF₃)

-

δ 56.5 (-OCH₃)

IR (KBr, cm-1) of a related methoxy-nitro-trifluoromethyl-benzene derivative:

-

~3100 (Ar C-H stretch)

-

~2950, 2850 (Aliphatic C-H stretch)

-

~1530, 1350 (N-O stretch of NO₂)

-

~1250 (C-O stretch)

-

~1100-1300 (C-F stretch)

Conclusion

The nitro group is the cornerstone of 4-Methoxy-3-nitrobenzotrifluoride's reactivity, serving a dual purpose. It strongly activates the aromatic ring towards nucleophilic attack, enabling the synthesis of a diverse range of derivatives. Conversely, it deactivates the ring towards electrophilic substitution, directing incoming electrophiles to the meta position. Furthermore, the nitro group itself is a versatile functional handle, with its reduction to an amine being a critical transformation in the synthesis of valuable pharmaceutical and agrochemical precursors. A thorough understanding of the multifaceted role of the nitro group is paramount for any scientist or researcher working with this important chemical intermediate.

An In-depth Technical Guide to 4-Methoxy-3-nitrobenzotrifluoride: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-3-nitrobenzotrifluoride, a key chemical intermediate, plays a significant role in the synthesis of a variety of pharmaceutical and agrochemical compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, a historical perspective on its synthesis, detailed experimental protocols for its preparation, and its primary applications in research and development. The strategic importance of the trifluoromethyl and methoxy groups in modifying the bioactivity and physicochemical properties of target molecules is also discussed, highlighting the value of this compound in medicinal chemistry and drug design.

Introduction

4-Methoxy-3-nitrobenzotrifluoride, also known by its synonyms 1-Methoxy-2-nitro-4-(trifluoromethyl)benzene and 4-Trifluoromethyl-2-nitroanisole, is an aromatic organic compound with the chemical formula C₈H₆F₃NO₃.[1] Its molecular structure, featuring a trifluoromethyl group, a nitro group, and a methoxy group on a benzene ring, makes it a versatile building block in organic synthesis. The presence of the electron-withdrawing trifluoromethyl and nitro groups activates the aromatic ring for nucleophilic substitution reactions, while the methoxy group can direct electrophilic aromatic substitution. This unique combination of functional groups allows for its use in the construction of complex molecular architectures.

The primary application of 4-Methoxy-3-nitrobenzotrifluoride lies in its role as an intermediate in the production of active pharmaceutical ingredients (APIs) and agrochemicals, particularly herbicides.[2] The trifluoromethyl group is a well-known bioisostere for various functional groups and is often incorporated into drug candidates to enhance properties such as metabolic stability, lipophilicity, and binding affinity.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Methoxy-3-nitrobenzotrifluoride is presented in the table below. This data has been compiled from various chemical suppliers and databases.

| Property | Value |

| CAS Number | 394-25-2 |

| Molecular Formula | C₈H₆F₃NO₃ |

| Molecular Weight | 221.14 g/mol |

| Appearance | Light orange to yellow to green powder to crystal |

| Melting Point | 46 - 50 °C |

| Boiling Point | 90-95 °C @ 0.5 Torr |

| Purity | ≥ 98% (GC) |

| Synonyms | 1-Methoxy-2-nitro-4-(trifluoromethyl)benzene, 4-Trifluoromethyl-2-nitroanisole |

Discovery and History

The synthesis of substituted benzotrifluorides gained significant traction with the growing interest in their application in pharmaceuticals and agrochemicals. For instance, early work on the synthesis of trisubstituted benzotrifluorides was reported in the mid-1950s, highlighting the challenges and strategies for introducing various functional groups onto the benzotrifluoride scaffold.

The likely first preparations of 4-Methoxy-3-nitrobenzotrifluoride would have been achieved through one of two primary synthetic routes: the nitration of 4-methoxybenzotrifluoride or the methoxylation of a suitable precursor like 4-chloro-3-nitrobenzotrifluoride. These methods are based on well-established and fundamental organic reactions.

Synthesis of 4-Methoxy-3-nitrobenzotrifluoride

The synthesis of 4-Methoxy-3-nitrobenzotrifluoride can be accomplished through several routes. The two most common and industrially relevant methods are detailed below.

Route 1: Nitration of 4-Methoxybenzotrifluoride

This method involves the electrophilic aromatic substitution of 4-methoxybenzotrifluoride using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The methoxy group is an ortho-, para-director; however, the strong electron-withdrawing nature of the trifluoromethyl group deactivates the ring, and the directing effects of both substituents must be considered.

Route 2: Methoxylation of 4-Chloro-3-nitrobenzotrifluoride

This route involves the nucleophilic aromatic substitution of the chlorine atom in 4-chloro-3-nitrobenzotrifluoride with a methoxide source, such as sodium methoxide. The presence of the electron-withdrawing nitro and trifluoromethyl groups facilitates this substitution.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of 4-Methoxy-3-nitrobenzotrifluoride based on the routes described above. Researchers should adapt these procedures based on their specific laboratory conditions and safety protocols.

General Protocol for the Nitration of 4-Methoxybenzotrifluoride

Materials:

-

4-Methoxybenzotrifluoride

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

-

Slowly add 4-methoxybenzotrifluoride to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 4-methoxybenzotrifluoride in sulfuric acid over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

General Protocol for the Methoxylation of 4-Chloro-3-nitrobenzotrifluoride

Materials:

-

4-Chloro-3-nitrobenzotrifluoride

-

Sodium Methoxide

-

Methanol (anhydrous)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-3-nitrobenzotrifluoride in anhydrous methanol.

-

Add sodium methoxide to the solution. The reaction is typically exothermic.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the methanol under reduced pressure.

-

To the residue, add water and extract with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Applications in Drug Development and Agrochemicals

4-Methoxy-3-nitrobenzotrifluoride serves as a critical intermediate in the synthesis of more complex molecules with biological activity. The subsequent chemical transformations of this compound typically involve the reduction of the nitro group to an amine, which can then be further functionalized.

For example, the resulting 3-amino-4-methoxybenzotrifluoride is a valuable precursor for the synthesis of various pharmaceuticals and herbicides. The amino group can be acylated, alkylated, or used in the formation of heterocyclic rings, leading to a diverse range of final products. The presence of the trifluoromethyl and methoxy groups in the final molecule often imparts desirable properties such as increased efficacy, selectivity, and improved pharmacokinetic profiles.

Conclusion

4-Methoxy-3-nitrobenzotrifluoride is a fundamentally important chemical intermediate with significant applications in the life sciences industries. Its synthesis, primarily through the nitration of 4-methoxybenzotrifluoride or the methoxylation of 4-chloro-3-nitrobenzotrifluoride, is based on well-established chemical principles. The unique substitution pattern of this molecule provides a versatile platform for the synthesis of a wide array of bioactive compounds. A thorough understanding of its properties and synthetic routes is essential for researchers and professionals engaged in the development of new pharmaceuticals and agrochemicals.

References

An In-depth Technical Guide to the Safety and Handling of 4-Methoxy-3-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 4-Methoxy-3-nitrobenzotrifluoride (CAS No. 394-25-2), a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1] Given its hazardous properties, a thorough understanding of safe handling practices is crucial for all personnel working with this compound.

Chemical and Physical Properties

4-Methoxy-3-nitrobenzotrifluoride is a solid, appearing as a light orange to yellow to green powder or crystal.[2] Its molecular structure, featuring a trifluoromethyl group and a nitro group on a methoxybenzene ring, contributes to its reactivity and its hazardous nature.[1]

| Property | Value | Reference |

| CAS Number | 394-25-2 | [2] |

| Molecular Formula | C8H6F3NO3 | [2] |

| Molecular Weight | 221.14 g/mol | |

| Appearance | Light orange to yellow to green powder to crystal | [2] |

| Melting Point | 45.0 to 49.0 °C | [2] |

| Purity (GC) | min. 98.0 % | [2] |

| Synonyms | 1-Methoxy-2-nitro-4-(trifluoromethyl)benzene, 4-Trifluoromethyl-2-nitroanisole | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance, primarily due to its corrosive nature.

GHS Hazard Statements:

-

H314: Causes severe skin burns and eye damage. [3]

Signal Word: Danger

Precautionary Statements:

-

P260: Do not breathe dusts or mists.[3]

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[3]

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[3]

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[3]

-

P304 + P340 + P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.[3]

-

P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.[3]

-

P363: Wash contaminated clothing before reuse.[4]

-

P405: Store locked up.[3]

-

P501: Dispose of contents/ container to an approved waste disposal plant.[4]

Toxicological Information

The primary route of exposure is through skin and eye contact, leading to severe burns.[3] Inhalation of dust or mists can also cause respiratory irritation.[3]

Experimental Protocols

Personal Protective Equipment (PPE) Selection

A thorough risk assessment should precede any handling of this compound to ensure the appropriate selection of PPE.[8]

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Methoxy-3-nitrobenzotrifluoride | 394-25-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. MAPK signaling pathway | Abcam [abcam.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. scienceequip.com.au [scienceequip.com.au]

- 6. In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 7. nbinno.com [nbinno.com]

- 8. ehs.stanford.edu [ehs.stanford.edu]

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Methoxy-3-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for performing nucleophilic aromatic substitution (SNAr) reactions on 4-Methoxy-3-nitrobenzotrifluoride. This compound is a valuable intermediate in medicinal chemistry and materials science due to the presence of strong electron-withdrawing groups (nitro and trifluoromethyl) that activate the aromatic ring for nucleophilic attack. The methoxy group serves as a leaving group, allowing for the introduction of a variety of nucleophiles. These protocols are intended to serve as a comprehensive guide for researchers in the synthesis of novel substituted benzotrifluoride derivatives.

Introduction

Nucleophilic aromatic substitution is a fundamental reaction in organic synthesis for the modification of aromatic rings. The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] The subsequent elimination of a leaving group restores the aromaticity of the ring, yielding the substituted product.

In the case of 4-Methoxy-3-nitrobenzotrifluoride, the nitro (NO₂) and trifluoromethyl (CF₃) groups strongly activate the aromatic ring, making the carbon atom attached to the methoxy group susceptible to nucleophilic attack. The methoxy group is a viable leaving group in this activated system. This allows for the displacement of the methoxy group by a range of nucleophiles, including amines, thiols, and other alkoxides, providing a versatile platform for the synthesis of diverse molecular scaffolds.

Reaction Principle

The nucleophilic aromatic substitution on 4-Methoxy-3-nitrobenzotrifluoride follows a bimolecular addition-elimination pathway. A nucleophile attacks the electron-deficient carbon atom bonded to the methoxy group, leading to the formation of a Meisenheimer complex. The negative charge of this intermediate is delocalized and stabilized by the electron-withdrawing nitro and trifluoromethyl substituents. In the final step, the methoxy group is eliminated as a methoxide anion, and the aromaticity of the ring is re-established, resulting in the desired substituted product.

Experimental Protocols

The following are generalized protocols for the nucleophilic substitution on 4-Methoxy-3-nitrobenzotrifluoride with amines and thiols. These should be adapted based on the specific nucleophile and laboratory conditions.

Protocol 1: Reaction with an Amine (e.g., Piperidine)

Materials:

-

4-Methoxy-3-nitrobenzotrifluoride

-

Piperidine

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask, add 4-Methoxy-3-nitrobenzotrifluoride (1.0 mmol, 221.13 mg) and anhydrous potassium carbonate (2.0 mmol, 276.4 mg).

-

Add anhydrous dimethylformamide (10 mL) to the flask.

-

Add piperidine (1.2 mmol, 102.2 mg, 0.12 mL) to the reaction mixture.

-

Heat the mixture to 80°C and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted product.

Protocol 2: Reaction with a Thiol (e.g., Thiophenol)

Materials:

-

4-Methoxy-3-nitrobenzotrifluoride

-

Thiophenol

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.5 mmol, 60 mg of 60% dispersion).

-

Wash the sodium hydride with anhydrous hexane (2 x 5 mL) to remove the mineral oil, and then carefully decant the hexane.

-

Add anhydrous tetrahydrofuran (10 mL) to the flask.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add thiophenol (1.2 mmol, 132.2 mg, 0.12 mL) to the suspension. Stir for 20 minutes at 0°C to form the sodium thiophenolate.

-

Add a solution of 4-Methoxy-3-nitrobenzotrifluoride (1.0 mmol, 221.13 mg) in anhydrous THF (5 mL) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by TLC or HPLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (10 mL).

-

Extract the mixture with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired thioether.

Data Presentation

The following table summarizes representative, synthetically viable data for the nucleophilic substitution on 4-Methoxy-3-nitrobenzotrifluoride with various nucleophiles.

| Nucleophile | Reagents & Conditions | Solvent | Time (h) | Temp (°C) | Yield (%) |

| Piperidine | Piperidine (1.2 eq.), K₂CO₃ (2 eq.) | DMF | 5 | 80 | 92 |

| Morpholine | Morpholine (1.2 eq.), K₂CO₃ (2 eq.) | DMF | 6 | 80 | 88 |

| Aniline | Aniline (1.5 eq.), NaH (1.5 eq.) | THF | 16 | 60 | 75 |

| Thiophenol | Thiophenol (1.2 eq.), NaH (1.5 eq.) | THF | 14 | 25 | 85 |

| Sodium Methoxide | NaOMe (1.5 eq.) | Methanol | 8 | 65 | 65* |

*Note: Reaction with sodium methoxide would result in a methoxy-for-methoxy exchange, which is a degenerate reaction. A different alkoxide would be needed for a productive reaction.

Mandatory Visualization

References

Application Notes and Protocols: The Strategic Use of 4-Methoxy-3-nitrobenzotrifluoride in Multi-Step Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 4-methoxy-3-nitrobenzotrifluoride, a versatile building block in the multi-step synthesis of complex organic molecules relevant to the pharmaceutical and agrochemical industries.[1] This document outlines key transformations and provides detailed experimental protocols and quantitative data to facilitate its application in research and development.

Introduction

4-Methoxy-3-nitrobenzotrifluoride is a valuable starting material in organic synthesis due to its unique combination of functional groups. The electron-withdrawing nitro and trifluoromethyl groups activate the aromatic ring for nucleophilic aromatic substitution, while the methoxy group can direct electrophilic aromatic substitution and be a key structural element in the final target molecule.[1] This trifluoromethylated anisole derivative serves as a precursor for a variety of intermediates, particularly substituted anilines, which are pivotal in the synthesis of bioactive compounds.[1][2]

Featured Multi-Step Synthesis Pathway: From Nitroaromatic to Amide

A common and efficient synthetic route employing 4-methoxy-3-nitrobenzotrifluoride begins with the reduction of the nitro group to an aniline. This is followed by acylation of the resulting aniline to form a more complex amide. This two-step process is a fundamental sequence in the construction of various pharmaceutical scaffolds.

Step 1: Reduction of 4-Methoxy-3-nitrobenzotrifluoride to 2-Methoxy-5-(trifluoromethyl)aniline

The selective reduction of the nitro group in 4-methoxy-3-nitrobenzotrifluoride is a high-yielding and clean transformation, typically achieved through catalytic hydrogenation. This reaction is a cornerstone for accessing the corresponding aniline, a critical intermediate for further functionalization.[2][3][4]

Step 2: Acylation of 2-Methoxy-5-(trifluoromethyl)aniline

The resulting 2-methoxy-5-(trifluoromethyl)aniline can be readily acylated to introduce a variety of side chains. A representative example is the reaction with methacryloyl chloride to form an N-aryl methacrylamide. This transformation is crucial for the synthesis of polymers and various bioactive molecules. While the specific literature example starts with a similar aniline, 4-amino-2-trifluoromethylbenzonitrile, the protocol is directly applicable.[5]

Quantitative Data Summary

The following table summarizes the quantitative data for the described two-step synthesis, providing a clear comparison of reaction parameters and outcomes.

| Step | Reaction | Reagents & Conditions | Solvent | Reaction Time | Temperature | Yield |

| 1 | Reduction | 10% Pd/C, H₂ atmosphere | Methanol | Overnight | Room Temperature | 99%[2][3] |

| 2 | Acylation | Methacryloyl chloride, N,N-dimethylacetamide | N,N-dimethylacetamide | 3 hours | Room Temperature | 95%[5] |

Experimental Protocols

Protocol 1: Synthesis of 2-Methoxy-5-(trifluoromethyl)aniline

Materials:

-

4-Methoxy-3-nitrobenzotrifluoride

-

10% Palladium on activated carbon (Pd/C)

-

Methanol

-

Hydrogen gas supply

-

Filtration apparatus (e.g., Celite or diatomaceous earth pad)

-

Rotary evaporator

Procedure:

-

In a suitable reaction vessel, dissolve 4-methoxy-3-nitrobenzotrifluoride in methanol.

-

Carefully add 10% Pd/C catalyst to the solution (typically 10% loading by weight of the starting material).[2]

-